GS-443902 trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

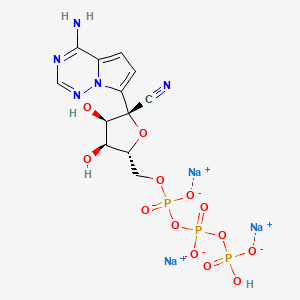

trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVSIUNIVFLJS-AZIZZYAFSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5Na3O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Attack: An In-depth Technical Guide to the Mechanism of Action of GS-443902 Trisodium in RNA Viruses

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antiviral activity of GS-443902 trisodium, the active triphosphate form of the nucleoside analog GS-441524. Primarily targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, this compound has demonstrated significant therapeutic potential. Recent findings also point to a secondary mechanism involving the inhibition of viral macrodomains, revealing a dual-pronged strategy in combating viral replication and host immune evasion. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Chain Termination in Viral RNA Synthesis

GS-441524 is a prodrug that requires intracellular activation to exert its antiviral effect. Upon entering the host cell, it undergoes a series of phosphorylations by host cell kinases to be converted into its active triphosphate form, GS-443902.[1][2][3] This active metabolite is a structural analog of adenosine triphosphate (ATP).

The primary mechanism of action of GS-443902 is as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.[1][3][4] GS-443902 competes with endogenous ATP for incorporation into the nascent viral RNA strand.[5][6] Once incorporated, the presence of a 1'-cyano group on the ribose sugar moiety sterically hinders the translocation of the RdRp complex, leading to delayed or premature chain termination and the cessation of viral RNA synthesis.[1][7][8]

Evading Viral Proofreading

Many coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) that acts as a proofreading enzyme, capable of removing mismatched nucleotides and conferring resistance to certain nucleoside analogs.[9][10] However, GS-443902 has been shown to largely circumvent this proofreading mechanism.[8][9] While viruses with intact ExoN activity may show slightly reduced sensitivity, the potent inhibition is maintained, suggesting that the modification on the nucleoside analog makes it a poor substrate for excision by the ExoN.[9][11]

Secondary Mechanism: Inhibition of Viral Macrodomain

Recent research has uncovered a novel, secondary mechanism of action for GS-441524. It has been shown to bind to and inhibit the viral macrodomain 1 (Mac1).[7][12] The viral macrodomain is an enzyme that counteracts the host's innate antiviral response by removing ADP-ribosylation from proteins—a post-translational modification the host uses to flag viral proteins for degradation.[7] By inhibiting the viral macrodomain, GS-441524 helps to preserve the host's antiviral defenses, adding another layer to its therapeutic effect.[12] Crystal structure studies have confirmed that GS-441524 binds to the ADP-ribose binding pocket of the SARS-CoV-2 macrodomain.[12]

Quantitative Data: Antiviral Activity and Cytotoxicity

The efficacy of GS-441524 and its active triphosphate form, GS-443902, has been quantified across various RNA viruses and cell lines. The tables below summarize key inhibitory and cytotoxicity concentrations.

Table 1: In Vitro Efficacy (EC₅₀) of GS-441524 against Coronaviruses

| Virus | Cell Line | EC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | ~1.0 | [2] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | [13] |

| SARS-CoV | HAE | 0.18 | [11] |

| MERS-CoV | HAE | 0.86 | [11] |

| SARS-CoV-2 | HAE | 0.48 |[11] |

Table 2: Inhibitory Concentration (IC₅₀) of GS-443902 against Viral RdRp

| Virus Target | Assay Type | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) RdRp | Cell-free enzymatic | 1.1 | [14] |

| Hepatitis C Virus (HCV) RdRp | Cell-free enzymatic | 5.0 |[14] |

Table 3: Cytotoxicity (CC₅₀) of GS-441524

| Cell Line | CC₅₀ (µM) | Reference(s) |

|---|---|---|

| CRFK (Feline Kidney) | >100 | [2][15] |

| HEp-2 (Human Larynx) | 1.7 to >20 | [16] |

| PC-3 (Human Prostate) | 1.7 to >20 | [16] |

| PHH (Primary Human Hepatocytes) | 1.7 to >20 |[16] |

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Caption: Intracellular activation of GS-441524 and inhibition of viral RdRp.

Caption: Inhibition of the viral macrodomain by GS-441524 to preserve host antiviral signaling.

Caption: General experimental workflow for determining the EC₅₀ of GS-441524.

Experimental Protocols

The determination of the antiviral activity and mechanism of GS-441524 relies on a combination of cell-based assays and cell-free enzymatic assays.

Cell-Based Antiviral Efficacy Assays (EC₅₀ Determination)

These assays measure the concentration of the drug required to inhibit viral replication by 50% in cultured host cells.[17]

-

Cell Culture and Infection: A suitable host cell line (e.g., Crandell-Rees Feline Kidney (CRFK) for FIPV, or VeroE6 for SARS-CoV-2) is cultured in multi-well plates.[2] The cells are then infected with a known multiplicity of infection (MOI) of the target virus.

-

Drug Treatment: Immediately following infection, the cells are treated with a range of serial dilutions of GS-441524. Control wells include untreated infected cells (0% inhibition) and uninfected cells (100% viability).[2]

-

Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication, typically 48 to 72 hours.

-

Quantification of Viral Inhibition: The effect of the drug is measured using various methods:

-

Cytopathic Effect (CPE) Assay: Viral replication often leads to visible changes in the host cells (CPE), such as rounding and detachment. After incubation, cells can be stained with crystal violet. The amount of stain retained is proportional to the number of viable, attached cells. The reduction in CPE is measured spectrophotometrically.[2]

-

Quantitative Reverse Transcription PCR (qRT-PCR): This method directly quantifies the amount of viral RNA in the cell culture supernatant or cell lysate. Cells are lysed, and RNA is extracted. qRT-PCR is then used to amplify a specific viral gene, providing a precise measure of viral load. A reduction in viral RNA copies compared to the untreated control indicates drug efficacy.[13]

-

Cell Viability Assay (e.g., MTT Assay): The metabolic activity of the cells is measured as an indicator of viability. A reagent like MTT is added, which is converted by living cells into a colored product. The amount of color is proportional to the number of viable cells.

-

-

Data Analysis: For all methods, the results are normalized to the control wells. A dose-response curve is generated by plotting the percentage of viral inhibition against the logarithm of the drug concentration. A sigmoidal curve is fitted to the data to calculate the EC₅₀ value.[18][19]

Cytotoxicity Assays (CC₅₀ Determination)

To ensure that the antiviral effect is not due to toxicity to the host cells, the 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells using the same range of drug concentrations and a cell viability assay (e.g., MTT).[20] A high Selectivity Index (SI = CC₅₀ / EC₅₀) indicates that the drug is effective at concentrations well below those that are toxic to the host cell.

Cell-Free RdRp Enzymatic Assay (IC₅₀ Determination)

This biochemical assay directly measures the inhibition of the viral RdRp enzyme without the complexities of cellular uptake and metabolism.[21][22]

-

Assay Components: The assay is performed in a reaction tube or well and contains the purified, recombinant viral RdRp enzyme complex, a synthetic RNA template-primer, and a mixture of natural nucleotide triphosphates (ATP, GTP, CTP, UTP). The active triphosphate form of the drug, GS-443902, is used in this assay.[21][23]

-

Inhibition: The RdRp enzyme is pre-incubated with various concentrations of GS-443902.

-

Reaction Initiation: The reaction is started by the addition of the nucleotide triphosphate mix. The enzyme will begin to extend the RNA primer along the template.

-

Detection: The extension of the RNA primer is measured. This can be done by using a fluorescently labeled primer or incorporating labeled nucleotides, allowing for real-time detection of RNA synthesis.[22]

-

IC₅₀ Calculation: The rate of RNA synthesis is measured at each drug concentration. The data is used to plot a dose-response curve and calculate the IC₅₀, the concentration of GS-443902 required to inhibit 50% of the RdRp's enzymatic activity.[24]

Conclusion

This compound represents a potent and selective inhibitor of RNA viruses. Its primary mechanism of action, the termination of viral RNA synthesis via RdRp inhibition, is complemented by its ability to interfere with the viral macrodomain, thereby preserving the host's innate immune response. The compound's ability to largely evade the viral proofreading exoribonuclease contributes significantly to its broad-spectrum efficacy. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this promising antiviral agent and its derivatives.

References

- 1. GS-441524-Diphosphate-Ribose Derivatives as Nanomolar Binders and Fluorescence Polarization Tracers for SARS-CoV-2 and Other Viral Macrodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analogues of existing anti-viral drugs inhibit SARS-CoV-2 RNA dependent RNA polymerase: A computational hierarchical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of the Potential Binding Mechanism of Remdesivir to SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidating the Antiviral Mechanism of GS-441524 and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 8. 1′-Ribose cyano substitution allows Remdesivir to effectively inhibit nucleotide addition and proofreading during SARS-CoV-2 viral RNA replication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coronavirus RNA Proofreading: Molecular Basis and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis of SARS-CoV-2 proofreading enzyme-mediated resistance to remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding Adaptation of GS-441524 Diversifies Macro Domains and Downregulates SARS-CoV-2 de-MARylation Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GS-441524 - Wikipedia [en.wikipedia.org]

- 16. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 18. clyte.tech [clyte.tech]

- 19. Star Republic: Guide for Biologists [sciencegateway.org]

- 20. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 22. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to GS-443902 Trisodium: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrug Remdesivir, is a critical molecule in the study of RNA-dependent RNA polymerase (RdRp) inhibition.[1][2][3][4] Its trisodium salt, GS-443902 trisodium, is a more stable form used in research settings.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Identification

GS-443902 is a C-nucleoside analog, specifically an analog of adenosine triphosphate.[5] The core structure consists of a pyrrolo[2,1-f][1][2][3]triazine base attached to a modified ribose sugar, which is in turn linked to a triphosphate group. The trisodium salt form indicates that the three acidic protons of the triphosphate moiety are replaced by sodium ions.

The IUPAC name for the parent acid is [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.[6]

Key Identifiers:

-

Compound Name: this compound

-

Synonyms: GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium[1][3]

Physicochemical and Biological Properties

This compound is a white to off-white solid. It is soluble in water, with a reported solubility of 33.33 mg/mL (55.82 mM), which may require ultrasonication for complete dissolution.[7] The compound is noted to be unstable in solution, and freshly prepared solutions are recommended for experimental use.[1][2][7] For storage, it is advised to keep it at -20°C in a sealed container, away from moisture and light.[7]

| Property | Value | Reference |

| Molecular Weight | 597.15 g/mol | [3][7] |

| Molecular Formula | C₁₂H₁₃N₅Na₃O₁₃P₃ | [3][7] |

| CAS Number | 1355050-21-3 | [3][7] |

| Appearance | White to off-white solid | |

| Solubility | 33.33 mg/mL in H₂O (55.82 mM, with sonication) | [7] |

| Storage | -20°C, sealed, away from moisture and light | [7] |

| Stability | Unstable in solution | [1][2][7] |

Metabolic Activation Pathway

GS-443902 is not administered directly as a therapeutic agent. Instead, it is the intracellular active metabolite of the prodrug Remdesivir (GS-5734). The metabolic pathway is a critical aspect of its pharmacology.

-

Entry into the Cell: The prodrug Remdesivir, a phosphoramidate, is more lipophilic than GS-443902, allowing for better cell penetration.

-

Initial Metabolism: Once inside the cell, Remdesivir is hydrolyzed by cellular enzymes, such as esterases, to its monophosphate intermediate.

-

Phosphorylation: Cellular kinases then sequentially phosphorylate the monophosphate form to the diphosphate and finally to the active triphosphate, GS-443902.[5][8]

This metabolic conversion is essential for the antiviral activity of Remdesivir, as GS-443902 is the actual molecule that inhibits the viral RNA-dependent RNA polymerase.

Experimental Protocols

A detailed, publicly available, step-by-step chemical synthesis protocol for this compound is not readily found in the scientific literature. Commercial suppliers indicate its synthesis, but proprietary methods are not disclosed.[3][4] The primary route to obtaining GS-443902 for research purposes is through the intracellular metabolism of its parent nucleoside, GS-441524, or the prodrug Remdesivir.

In Vitro Generation of GS-443902 from Remdesivir:

A general protocol to study the intracellular formation of GS-443902 involves incubating cells with Remdesivir and then analyzing the cell lysates for the presence of the triphosphate metabolite.

Objective: To detect the formation of GS-443902 in a cell line following treatment with Remdesivir.

Materials:

-

Cell line of interest (e.g., HeLa, HMVEC, or macrophages)[1]

-

Cell culture medium and supplements

-

Remdesivir (GS-5734)

-

Cell lysis buffer

-

High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Plate the chosen cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a known concentration of Remdesivir (e.g., 1 µM).[1]

-

Incubation: Incubate the cells for various time points (e.g., 2, 24, 48, 72 hours) to monitor the conversion process.[1]

-

Cell Lysis: At each time point, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer to release the intracellular contents.

-

Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the metabolites.

-

LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to separate and quantify the amount of GS-443902 formed. A standard of this compound would be required for accurate quantification.

This experimental workflow allows for the study of the kinetics of GS-443902 formation in different cell types, providing insights into the efficiency of the metabolic activation of Remdesivir.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. santiago-lab.com [santiago-lab.com]

- 4. santiago-lab.com [santiago-lab.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. GS-441524 triphosphate | C12H16N5O13P3 | CID 56832906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lifetechindia.com [lifetechindia.com]

- 8. pubs.acs.org [pubs.acs.org]

GS-443902 trisodium vs GS-441524 vs Remdesivir

An In-Depth Technical Guide to the Nucleoside Analog Antivirals: GS-443902 trisodium, GS-441524, and Remdesivir

**Abstract

This technical guide provides a comprehensive comparison of three closely related adenosine nucleoside analogs: Remdesivir (GS-5734), its parent nucleoside GS-441524, and the active triphosphate metabolite, GS-443902. Remdesivir, a prodrug, is designed to increase intracellular delivery of the active compound. However, pharmacokinetic studies reveal its rapid conversion in the bloodstream to GS-441524, which is subsequently phosphorylated within the cell to the active form, GS-443902. This active metabolite functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA synthesis. This document details their respective chemical properties, mechanisms of action, pharmacokinetics, and comparative efficacy, supported by data from key in vitro and in vivo studies. Furthermore, it outlines detailed experimental protocols for synthesis and antiviral activity assessment, accompanied by logical and metabolic pathway diagrams to facilitate a deeper technical understanding.

Core Compounds: Chemical Structure and Properties

The fundamental relationship between these three molecules is that of a prodrug, a parent nucleoside, and its active triphosphate form. Remdesivir (GS-5734) is a monophosphoramidate prodrug of the C-nucleoside analogue GS-441524.[1][2] This modification is designed to enhance cell permeability. Once inside the cell, Remdesivir is metabolized into GS-441524, which is then phosphorylated three times to become the pharmacologically active GS-443902.[3][4]

GS-443902, the active triphosphate, directly mimics the endogenous adenosine triphosphate (ATP) molecule. This allows it to be incorporated into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.[5][6][7]

| Property | Remdesivir (GS-5734) | GS-441524 | This compound |

| Molecular Formula | C₂₇H₃₅N₆O₈P | C₁₂H₁₃N₅O₄ | C₁₂H₁₃N₅Na₃O₁₃P₃ |

| Molecular Weight | 602.6 g/mol [8] | 291.26 g/mol [9] | 597.15 g/mol [10][11] |

| Description | Phosphoramidate prodrug[3] | Parent nucleoside[12][13] | Active triphosphate metabolite[5][11] |

Mechanism of Action: From Prodrug to Active Inhibitor

The antiviral activity of this family of compounds is contingent on the successful intracellular conversion of the administered drug into the active triphosphate form, GS-443902.

-

Remdesivir Administration & Initial Metabolism: When administered intravenously, Remdesivir (a prodrug) is engineered to facilitate entry into host cells.[14] However, it is rapidly hydrolyzed in the bloodstream by plasma esterases.[15][16] This premature hydrolysis leads to GS-441524 becoming the main plasma metabolite.[3][15][17]

-

Intracellular Phosphorylation: Both Remdesivir that enters the cell and the circulating GS-441524 that is taken up by cells undergo a series of metabolic steps. Remdesivir is first hydrolyzed to form an alanine metabolite (GS-704277) and then the parent nucleoside GS-441524.[3] This GS-441524 is then sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally to the active triphosphate form, GS-443902.[9][17]

-

RdRp Inhibition: GS-443902 acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA strand.[6][18] This incorporation causes a steric hindrance that stalls the RdRp enzyme, leading to the premature termination of viral RNA synthesis and effectively halting viral replication.[7][19]

References

- 1. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. GS-441524 | FIP virus inhibitor | COVID-19 | Remdesivir metabolite | CAS 1191237-69-0 | Buy GS441524 from Supplier InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Gs-441524 | C12H13N5O4 | CID 44468216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lifetechindia.com [lifetechindia.com]

- 11. santiago-lab.com [santiago-lab.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GS-441524 - Wikipedia [en.wikipedia.org]

- 16. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Intracellular Conversion of Remdesivir to GS-443902: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intracellular metabolic activation of Remdesivir (RDV), a phosphoramidate prodrug, into its pharmacologically active nucleoside triphosphate analogue, GS-443902. Remdesivir is a broad-spectrum antiviral agent that has been utilized in the treatment of viral infections, notably COVID-19.[1][2] Its efficacy is entirely dependent on its successful conversion within the host cell into the active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][3] This document details the enzymatic pathway, presents key quantitative data, outlines typical experimental protocols for its study, and provides visual diagrams of the core processes.

The Metabolic Activation Pathway

Remdesivir is designed as a prodrug to efficiently penetrate host cells and subsequently be converted into its active form, GS-443902.[4][5] This multi-step process involves several key host enzymes.

Upon entering the cell, the metabolic cascade begins:

-

Initial Hydrolysis: Remdesivir is first hydrolyzed by the enzymes Carboxylesterase 1 (CES1) and Cathepsin A (CatA) . This step removes the promoiety to form an alanine intermediate metabolite, often referred to as GS-704277 or MetX.[1][2][6][7][8]

-

Monophosphate Formation: The alanine metabolite is then processed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) , a phosphoramidase, which cleaves the phosphoramidate bond to yield the nucleoside monophosphate (NMP).[1][2][6][7]

-

Sequential Phosphorylation: The resulting monophosphate is then consecutively phosphorylated by host cellular kinases. This two-step phosphorylation cascade first produces the nucleoside diphosphate (NDP) and finally the active nucleoside triphosphate (NTP), GS-443902 .[1][6][9]

An alternative, though less efficient, pathway involves the extracellular metabolism of Remdesivir to its parent nucleoside, GS-441524.[10][11] GS-441524 can then be transported into the cell and undergo a three-step phosphorylation by cellular kinases to form GS-443902.[10][12] The initial phosphorylation of GS-441524 is often the rate-limiting step, which is why the prodrug strategy of Remdesivir is advantageous for efficient intracellular delivery of the monophosphate.[4][13]

Caption: Intracellular metabolic pathway of Remdesivir to its active form, GS-443902.

Data Presentation

The following tables summarize key quantitative data related to the enzymes involved, the pharmacokinetics of Remdesivir and its metabolites, and the resulting intracellular concentrations of the active form.

Table 1: Key Enzymes in Remdesivir Activation

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Carboxylesterase 1 | CES1 | Initial hydrolysis of Remdesivir to its alanine intermediate.[1][2][6][7] |

| Cathepsin A | CatA | Initial hydrolysis of Remdesivir to its alanine intermediate.[1][2][6][7] |

| Histidine Triad Nucleotide-binding Protein 1 | HINT1 | Hydrolysis of the alanine intermediate to the monophosphate form.[1][2][6][7] |

| Cellular Phosphotransferases / Kinases | - | Consecutive phosphorylation from monophosphate to diphosphate and triphosphate (GS-443902).[1][6] |

Table 2: Pharmacokinetic Parameters of Remdesivir and its Metabolites

| Compound | Matrix | Half-life (t½) | Cmax (ng/mL) | Tmax (hours) |

|---|---|---|---|---|

| Remdesivir (RDV) | Plasma | ~1 hour[14][15] | 2229[14] | 0.67 - 0.68[14] |

| GS-704277 (Alanine Metabolite) | Plasma | ~1.25 hours[16] | 246[14] | 0.75[14] |

| GS-441524 (Nucleoside) | Plasma | ~24-27 hours[15][17] | 145[14] | 1.51 - 2.00[14] |

| GS-443902 (Active NTP) | PBMCs | ~14-43 hours[16][18] | Not available in ng/mL | Not available |

Note: Cmax and Tmax values can vary based on dosing regimens. The values presented are representative examples.

Table 3: Intracellular GS-443902 Concentrations in Various Cell Lines

| Cell Line | Remdesivir Concentration | Incubation Time | GS-443902 Cmax (pmol/million cells) |

|---|---|---|---|

| Macrophages | 1 µM | 72 hours | 300[18] |

| HMVEC | 1 µM | 72 hours | 110[18] |

| HeLa | 1 µM | 72 hours | 90[18] |

| Huh-7 | 10 µM | 4 hours | >120-fold higher than from GS-441524[19] |

Note: The efficiency of conversion and resulting intracellular concentrations of GS-443902 are highly cell-type dependent, likely due to variable expression of the required metabolic enzymes.[4]

Experimental Protocols

The quantification of intracellular Remdesivir metabolites is crucial for understanding its antiviral activity and pharmacokinetics. A generalized protocol for such an experiment is outlined below.

3.1. Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for the study. Human lung cells (e.g., Calu-3), human liver cells (e.g., Huh-7), or peripheral blood mononuclear cells (PBMCs) are commonly used.[19][20]

-

Seeding: Plate cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).

-

Incubation: Treat the cells with a known concentration of Remdesivir (e.g., 1-10 µM).[18][19] Include time-course experiments by harvesting cells at various time points (e.g., 2, 4, 24, 48 hours) to determine the kinetics of metabolite formation.[18][19]

3.2. Intracellular Metabolite Extraction

-

Washing: After incubation, aspirate the medium and wash the cell monolayer multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cell Lysis and Extraction: Add a pre-chilled extraction solvent, typically 70-80% methanol in water, to the cells. This lyses the cells and precipitates proteins while solubilizing the small molecule metabolites.

-

Scraping and Collection: Scrape the cells from the plate surface into the extraction solvent. Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites. The sample is now ready for analysis or can be stored at -70°C.[21]

3.3. Analytical Quantification by HPLC-MS/MS

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for accurately quantifying Remdesivir and its metabolites.[20][22]

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte (RDV, GS-704277, GS-441524, and GS-443902).

-

-

Quantification: Absolute quantification is achieved by using a standard curve prepared with known concentrations of analytical standards for each metabolite.

Caption: A typical experimental workflow for the quantification of intracellular Remdesivir metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. santiago-lab.com [santiago-lab.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Remdesivir triphosphate is a valid substrate to initiate synthesis of DNA primers by human PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. researchgate.net [researchgate.net]

- 9. How Does Remdesivir Work? | ChemPartner [chempartner.com]

- 10. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. GS-441524 - Wikipedia [en.wikipedia.org]

- 13. vet.ucalgary.ca [vet.ucalgary.ca]

- 14. go.drugbank.com [go.drugbank.com]

- 15. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of GS-443902 Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the antiviral prodrug remdesivir (GS-5734) and its parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of GS-443902 trisodium. It includes a summary of its antiviral activity, pharmacokinetic properties, and detailed experimental protocols for its synthesis and evaluation. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of this critical antiviral agent.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor and delayed chain terminator of viral RNA-dependent RNA polymerases.[1] It is the intracellular active metabolite of the prodrug remdesivir, which has demonstrated broad-spectrum activity against a range of RNA viruses, including Coronaviridae and Filoviridae.[2][3] The conversion of remdesivir to GS-443902 is a critical step for its antiviral efficacy. This process involves intracellular metabolic activation, bypassing the need for the initial and often rate-limiting phosphorylation of the parent nucleoside, GS-441524.[4][5] The trisodium salt of GS-443902 is a more stable form of the active compound, suitable for research and analytical purposes.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of GS-443902 and its trisodium salt is presented in Table 1.

| Property | GS-443902 | This compound |

| IUPAC Name | 2-C-(4-Aminopyrrolo[2,1-f][6][7][8]triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate | 2-C-(4-Aminopyrrolo[2,1-f][6][7][8]triazin-7-yl)-2,5-anhydro-D-altrononitrile 6-triphosphate trisodium |

| Other Names | GS-441524 triphosphate, Remdesivir triphosphate metabolite | GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium |

| CAS Number | 1355149-45-9 | 1355050-21-3 |

| Molecular Formula | C₁₂H₁₆N₅O₁₃P₃ | C₁₂H₁₃N₅Na₃O₁₃P₃ |

| Molecular Weight | 531.21 g/mol | 597.15 g/mol |

| Appearance | Solid | Lyophilized solid |

| Storage | -20°C, protect from light, store under argon | -20°C, sealed storage, away from moisture and light |

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound from GS-441524 is not extensively detailed in publicly available literature from its primary developer, Gilead Sciences, a plausible and commonly employed synthetic route for nucleoside triphosphates involves the phosphorylation of the parent nucleoside. Two established methods for this transformation are the Yoshikawa and Ludwig-Eckstein methods.[6][7][8][9] Below is a generalized protocol based on these established chemical principles.

General Experimental Protocol for Nucleoside Triphosphorylation

This protocol describes a general method for the synthesis of nucleoside triphosphates, which can be adapted for the synthesis of GS-443902 from GS-441524.

3.1.1. Materials and Reagents

-

GS-441524 (parent nucleoside)

-

Phosphorus oxychloride (POCl₃) or Salicyl phosphorochloridite

-

Pyrophosphate (as a tributylammonium salt)

-

Anhydrous pyridine

-

Anhydrous dioxane

-

Trialkylphosphate (e.g., trimethyl phosphate)

-

Iodine

-

Appropriate protecting groups for hydroxyl functions (if necessary)

-

Deionized water

-

Ammonium bicarbonate solution

-

Ion-exchange resin (e.g., DEAE-Sephadex or a strong anion exchanger)

-

Reverse-phase chromatography column and solvents

3.1.2. Synthetic Procedure (Conceptual)

A conceptual workflow for the synthesis is presented below.

Step 1: Protection (Optional) Depending on the chosen phosphorylation method, the 2' and 3'-hydroxyl groups of the ribose moiety of GS-441524 may need to be protected to ensure regioselective phosphorylation at the 5'-hydroxyl group.

Step 2: Phosphorylation

-

Yoshikawa Method: The unprotected or partially protected GS-441524 is reacted with an excess of phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. This forms a reactive phosphorodichloridate intermediate at the 5'-position.[7][9]

-

Ludwig-Eckstein Method: The suitably protected GS-441524 is reacted with salicyl phosphorochloridite to form an activated phosphite intermediate.[6][8]

Step 3: Reaction with Pyrophosphate The activated intermediate from Step 2 is reacted in situ with a pyrophosphate salt (e.g., tributylammonium pyrophosphate) to form a cyclic triphosphate intermediate.[6][7]

Step 4: Oxidation and Hydrolysis

-

For the Ludwig-Eckstein method, the cyclic phosphite is oxidized (e.g., with iodine) to the corresponding phosphate.[6]

-

The cyclic triphosphate intermediate is then hydrolyzed under controlled conditions to yield the linear triphosphate, GS-443902.

Step 5: Deprotection If protecting groups were used, they are removed under appropriate conditions.

Step 6: Purification The crude GS-443902 is purified using ion-exchange chromatography (e.g., on a DEAE-Sephadex column with a gradient of ammonium bicarbonate) followed by reverse-phase HPLC to remove unreacted starting materials, byproducts, and inorganic phosphates.[10]

Step 7: Conversion to Trisodium Salt The purified GS-443902 (often as an ammonium salt after ion-exchange chromatography) can be converted to the trisodium salt by passing it through a cation-exchange resin in the Na⁺ form or by precipitation from a solution containing a sodium salt. The final product is typically lyophilized to obtain a stable solid.

Mechanism of Action and Antiviral Activity

GS-443902 acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). As an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain.[11] Following incorporation, it causes delayed chain termination, thereby halting viral replication.[12]

In Vitro Antiviral Activity

The in vitro inhibitory activity of GS-443902 against various viral RdRps is summarized in Table 2.

| Virus | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Respiratory Syncytial Virus (RSV) | RdRp | 1.1 | [6][13] |

| Hepatitis C Virus (HCV) | RdRp | 5.0 | [6][13] |

Pharmacokinetics

GS-443902 is formed intracellularly from its precursors, remdesivir (GS-5734) and GS-441524. The prodrug approach with remdesivir is designed to enhance the intracellular delivery and subsequent phosphorylation to the active triphosphate form.

Intracellular Formation of GS-443902

The intracellular concentrations of GS-443902 vary depending on the cell type and the precursor compound used. Table 3 summarizes the formation of GS-443902 in different cell lines after incubation with remdesivir.

| Cell Line | Incubation Time (h) | Cmax (pmol/million cells) | Reference(s) |

| Macrophages | 2, 24, 48, 72 | 300 | [1][6][13] |

| HMVEC | 2, 24, 48, 72 | 110 | [1][6][13] |

| HeLa | 2, 24, 48, 72 | 90 | [1][6][13] |

In Vivo Pharmacokinetics

In vivo studies in rhesus monkeys have shown that after intravenous administration of remdesivir, GS-443902 is the predominant metabolite in peripheral blood mononuclear cells (PBMCs) and exhibits a persistent intracellular presence.

| Species | Precursor Administered | Dose | Tissue/Cell Type | t₁/₂ (h) | Reference(s) |

| Rhesus Monkeys | Remdesivir (GS-5734) | 10 mg/kg (i.v.) | PBMCs | 14 | [1][6][13] |

Experimental Protocols

In Vitro RdRp Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of GS-443902 against a viral RdRp using a fluorescence-based assay.[14][15][16]

6.1.1. Materials and Reagents

-

Purified recombinant viral RdRp

-

Self-priming RNA template or a primer/template RNA duplex

-

This compound

-

ATP, GTP, CTP, UTP solutions

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

RNase inhibitor

-

dsRNA-specific fluorescent dye (e.g., SYTO™ 9 or a similar intercalating dye)

-

Quench buffer (e.g., EDTA-containing buffer)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader

6.1.2. Assay Procedure

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, RNase inhibitor, and the RNA template/primer.

-

Add the diluted GS-443902 or vehicle control to the appropriate wells.

-

Initiate the reaction by adding the viral RdRp and the mixture of natural NTPs.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quench buffer.

-

Add the dsRNA-specific fluorescent dye.

-

Incubate in the dark for a short period (e.g., 5-10 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of GS-443902 and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a plaque reduction assay to determine the antiviral efficacy of GS-443902 against a specific virus in cell culture.[3][17][18][19]

6.2.1. Materials and Reagents

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Formaldehyde

-

Phosphate-buffered saline (PBS)

-

6- or 12-well cell culture plates

6.2.2. Assay Procedure

-

Seed the host cells in culture plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of GS-443902 in serum-free medium.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

Pre-incubate the cells with the different concentrations of GS-443902 for a defined period (e.g., 1-2 hours).

-

Infect the cells with a predetermined amount of virus (to yield a countable number of plaques).

-

After a viral adsorption period, remove the inoculum and wash the cells.

-

Add the overlay medium containing the corresponding concentrations of GS-443902.

-

Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Fix the cells with formaldehyde.

-

Stain the cells with crystal violet.

-

Wash the plates and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

In Vivo Efficacy Study in an Animal Model

This section provides a general framework for evaluating the in vivo efficacy of GS-443902 (administered as a precursor like remdesivir or a suitable formulation of GS-441524) in an appropriate animal model of viral infection (e.g., mouse, hamster, or non-human primate model for SARS-CoV-2).[20][21][22][23]

6.3.1. Study Design

-

Animals: Select a relevant animal model for the virus of interest.

-

Groups:

-

Vehicle control (infected, untreated)

-

Treatment group(s) (infected, treated with different doses of the test compound)

-

(Optional) Uninfected control

-

-

Infection: Infect the animals with a standardized dose of the virus via a relevant route (e.g., intranasal for respiratory viruses).

-

Treatment: Administer the test compound at specified doses and schedules (e.g., once or twice daily) starting at a defined time point relative to infection (prophylactic or therapeutic).

-

Monitoring: Monitor the animals for clinical signs of disease (e.g., weight loss, morbidity, mortality).

-

Endpoints: At predetermined time points, euthanize subsets of animals and collect tissues (e.g., lungs, spleen) for virological and pathological analysis.

6.3.2. Outcome Measures

-

Viral Load: Quantify viral titers in tissues by plaque assay or viral RNA levels by RT-qPCR.

-

Pathology: Assess tissue damage and inflammation through histopathological examination.

-

Clinical Score: Record and score clinical signs of illness.

-

Survival: Monitor and record survival rates over the course of the study.

6.3.3. Data Analysis Compare the outcome measures between the treatment and vehicle control groups to determine the efficacy of the antiviral treatment.

Conclusion

This compound is a critical tool for research into the mechanism of action of remdesivir and for the development of novel antiviral agents targeting viral RdRp. This guide provides a comprehensive overview of its discovery, synthesis, and preclinical evaluation, along with detailed methodologies to aid researchers in this field. The data presented underscore the potent antiviral activity of GS-443902 and provide a basis for further investigation and development of next-generation nucleoside analog inhibitors.

References

- 1. lifetechindia.com [lifetechindia.com]

- 2. mdpi.com [mdpi.com]

- 3. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dupont.com [dupont.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN100425619C - Method for purifying and preparing nucleoside triphosphate derivative - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 15. biorxiv.org [biorxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. animal-models-for-sars-cov-2 - Ask this paper | Bohrium [bohrium.com]

- 23. Cell and Animal Models for SARS-CoV-2 Research - PMC [pmc.ncbi.nlm.nih.gov]

GS-443902 Trisodium: A Technical Guide to its Function as a Viral RNA-Dependent RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the nucleoside analog GS-441524 and the ultimate active metabolite of the prodrug Remdesivir, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of GS-443902, detailing its mechanism of action, summarizing key quantitative data on its efficacy and pharmacokinetics, and providing detailed experimental protocols for its evaluation. Visual diagrams of its metabolic activation and experimental workflows are included to facilitate a deeper understanding of its biochemical journey and laboratory assessment.

Introduction

GS-443902 is a C-nucleoside triphosphate analog that acts as a competitive inhibitor and chain terminator of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. Its parent nucleoside, GS-441524, has demonstrated significant antiviral activity against a broad spectrum of viruses, most notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] The trisodium salt form of GS-443902 enhances its stability and solubility for research and potential therapeutic applications.

Mechanism of Action

The antiviral activity of GS-441524 is dependent on its intracellular conversion to the active triphosphate metabolite, GS-443902.[3] This multi-step phosphorylation is carried out by host cell kinases. Once formed, GS-443902 mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The presence of a 1'-cyano group on the ribose sugar of GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis.[3][4]

Metabolic Activation Pathway

The conversion of the parent nucleoside GS-441524 to its active triphosphate form, GS-443902, is a critical process for its antiviral function. This intracellular phosphorylation cascade is initiated by host cell kinases.

Caption: Metabolic activation of GS-441524 to GS-443902 and subsequent inhibition of viral RdRp.

Quantitative Data

In Vitro Efficacy of GS-441524

The following table summarizes the half-maximal effective concentration (EC50) values of GS-441524 against various coronaviruses in different cell lines.

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | [1] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | [5] |

| SARS-CoV-2 | Vero E6 | 1.86 | [6] |

| MERS-CoV | HAE | 0.9 | [6] |

| SARS-CoV-2 | Calu-3 | 0.13 | [4] |

| SARS-CoV-2 (various isolates) | Various | 0.08 - >10 (median 0.87) | [3] |

In Vitro Inhibition of Viral RdRp by GS-443902

The following table presents the half-maximal inhibitory concentration (IC50) values of GS-443902 against the RdRp of different viruses.

| Viral Target | IC50 (µM) | Reference(s) |

| RSV RdRp | 1.1 | [3] |

| HCV RdRp | 5.0 | [3] |

Pharmacokinetic Parameters of GS-441524

This table outlines key pharmacokinetic parameters of GS-441524 in various animal models.

| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference(s) |

| Mouse | 10 mg/kg PO | 582 | 1.5 | 2540 | 3.9 | 39 | [7] |

| Rat | 10 mg/kg PO | 1010 | 0.5 | 2380 | 2.1 | 33 | [7][8] |

| Dog | 5 mg/kg PO | 2230 | 1.5 | 9350 | 2.5 | 85 | [7][8] |

| Cynomolgus Monkey | 5 mg/kg PO | 136 | 2.0 | 870 | 4.6 | 8.3 | [7][8] |

| Cat | 25 mg/kg PO | 10290 | - | - | - | High | [2] |

Experimental Protocols

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of GS-443902 against a viral RdRp.

Objective: To quantify the IC50 value of GS-443902 against a specific viral RdRp.

Materials:

-

Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

-

RNA template/primer duplex with a fluorescent label.

-

GS-443902 trisodium salt.

-

Ribonucleotide triphosphates (ATP, CTP, GTP, UTP).

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl2, 0.01% Triton X-100, 1 mM DTT).

-

Quenching solution (e.g., EDTA).

-

Microplate reader capable of fluorescence detection.

Workflow Diagram:

Caption: Workflow for the in vitro RdRp inhibition assay.

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of GS-443902 in the reaction buffer.

-

Prepare a master mix containing the RdRp enzyme complex and the fluorescently labeled RNA template/primer duplex in reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the GS-443902 dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the enzyme/template master mix to each well.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the polymerase reaction by adding the NTP mix to all wells.

-

-

Reaction Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

-

Data Acquisition:

-

Measure the fluorescence intensity in each well using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cytopathic Effect (CPE) Reduction Assay

This protocol describes a cell-based assay to determine the antiviral activity of GS-441524 by measuring the inhibition of virus-induced cell death.

Objective: To determine the EC50 value of GS-441524 against a specific virus in a given cell line.

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

-

Virus stock with a known titer.

-

GS-441524.

-

Cell culture medium.

-

96-well cell culture plates.

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol).

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Microplate reader.

Workflow Diagram:

Caption: Workflow for the cytopathic effect (CPE) reduction assay.

Procedure:

-

Cell Seeding:

-

Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of GS-441524 in cell culture medium.

-

Remove the medium from the cells and add the compound dilutions to the respective wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

-

-

Virus Infection:

-

Infect the cells by adding a pre-determined amount of virus (e.g., at a multiplicity of infection of 0.01) to all wells except the cell control and compound toxicity control wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[9]

-

-

Staining:

-

Washing and Drying:

-

Gently wash the plate with water to remove excess stain and allow it to air dry completely.[9]

-

-

Data Acquisition:

-

Solubilize the stain in each well (e.g., with methanol) and read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the cell and virus controls.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

This compound, as the active metabolite of GS-441524 and Remdesivir, is a highly effective inhibitor of viral RNA-dependent RNA polymerase. Its broad-spectrum antiviral activity, underpinned by a clear mechanism of action, makes it a significant molecule in the field of antiviral drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working on the discovery and development of novel antiviral therapies. Further research into the clinical applications and optimization of delivery methods for its parent nucleoside, GS-441524, is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of GS-441524, Remdesivir, and Molnupiravir in Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genetic conservation of SARS-CoV-2 RNA replication complex in globally circulating isolates and recently emerged variants from humans and minks suggests minimal pre-existing resistance to remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pblassaysci.com [pblassaysci.com]

- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Pharmacokinetics and Metabolism of GS-443902 Trisodium: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the trisodium salt of the active triphosphate metabolite of the antiviral prodrug remdesivir (RDV), is a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2] As the pharmacologically active agent, understanding its formation, intracellular persistence, and metabolic fate is critical for the development and optimization of antiviral therapies. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of GS-443902, synthesizing available data from in vitro and in vivo studies. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this key antiviral compound.

GS-443902 is not directly administered but is formed intracellularly from its precursors, the nucleoside analog GS-441524, which itself is the primary plasma metabolite of remdesivir.[3] The conversion of these prodrugs to the active triphosphate form is a multi-step process that is essential for its antiviral efficacy.[4]

Metabolic Activation Pathway

The intracellular conversion of remdesivir to GS-443902 is a complex and efficient process involving several enzymatic steps. This pathway is designed to overcome the poor cell permeability of the highly polar triphosphate.[1][5]

-

Initial Hydrolysis of Remdesivir: Following intravenous administration, remdesivir (GS-5734) is rapidly hydrolyzed in the plasma by carboxylesterases, primarily CES1, and to a lesser extent, cathepsin A. This step forms the intermediate alanine metabolite, GS-704277.[4][6]

-

Phosphoramidate Cleavage: The phosphoramidate bond of GS-704277 is then cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT-1), yielding the nucleoside monophosphate, GS-441524-MP.[4]

-

Phosphorylation to the Active Triphosphate: This monophosphate intermediate is subsequently phosphorylated by cellular kinases to the diphosphate and finally to the active triphosphate metabolite, GS-443902.[4][6]

An alternative pathway involves the dephosphorylation of the monophosphate intermediate to the nucleoside metabolite GS-441524, which is the major circulating metabolite in plasma.[4] GS-441524 can then be taken up by cells and undergo phosphorylation to form GS-443902, although this process is considered less efficient than the direct pathway from remdesivir.[1]

Metabolic activation pathway of Remdesivir to GS-443902.

Pharmacokinetics of GS-443902 and its Precursors

The pharmacokinetic profile of GS-443902 is intrinsically linked to its prodrugs. Due to its intracellular localization and rapid conversion, direct measurement of GS-443902 in plasma is not feasible. Therefore, its pharmacokinetics are typically characterized by measuring intracellular concentrations in Peripheral Blood Mononuclear Cells (PBMCs).

In Vitro Pharmacokinetic Parameters

The following table summarizes key in vitro pharmacokinetic parameters for remdesivir and its major metabolite, GS-441524.

| Parameter | Remdesivir (GS-5734) | GS-441524 | Reference(s) |

| Plasma Protein Binding | 88-93.6% | <20% | [3][7] |

| Metabolic Stability in Human Liver Microsomes | Subject to hydrolysis | High stability | [8] |

| Primary Metabolizing Enzymes | Carboxylesterase 1 (CES1), Cathepsin A, CYP3A4, CYP2C8, CYP2D6 | - | [9][10] |

Intracellular Pharmacokinetics of GS-443902 in PBMCs

The table below presents available pharmacokinetic data for GS-443902 in human PBMCs following administration of remdesivir.

| Species | Dose Regimen (Remdesivir) | Cmax (pmol/10^6 cells) | Tmax (h) | t1/2 (h) | Reference(s) |

| Human | 200 mg IV on Day 1, then 100 mg daily | ~300 (Macrophages, in vitro) | 2-4 | 29 (effective) | [1][5][11] |

| Rhesus Monkey | 10 mg/kg IV | - | ~2 | 14 | [11][12] |

Note: Data are often presented in different units (e.g., ng/mL, pmol/million cells) and under various experimental conditions, making direct comparisons challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and metabolism studies. Below are summarized protocols for key experiments cited in the literature.

Quantification of Intracellular GS-443902 in PBMCs by HPLC-MS/MS

This method allows for the direct measurement of the active triphosphate metabolite within cells.

-

PBMC Isolation: Whole blood is collected in EDTA tubes. PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). The isolated cells are washed and counted.

-

Cell Lysis and Extraction: A known number of PBMCs are lysed, and intracellular components are extracted, typically using a cold methanol-based solution to precipitate proteins and extract metabolites.

-

Sample Preparation: The supernatant containing the metabolites is evaporated to dryness and then reconstituted in a suitable solvent for analysis.

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) system with a suitable column (e.g., reversed-phase) is used to separate GS-443902 from other cellular components.

-

Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) is used for sensitive and specific detection and quantification of GS-443902.[3]

-

Workflow for the quantification of intracellular GS-443902.

In Vitro Metabolic Stability Assay

This assay is used to determine the stability of a compound in the presence of metabolic enzymes, typically in liver microsomes.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, dog), the test compound (e.g., remdesivir or GS-441524), and a buffer solution (e.g., phosphate buffer at pH 7.4).[13]

-

Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor regenerating system (e.g., NADPH).[13]

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound over time.

Conclusion

GS-443902 is the central active metabolite responsible for the antiviral activity of remdesivir. Its formation is a result of a multi-step intracellular metabolic cascade. The pharmacokinetic profile of GS-443902 is characterized by its efficient formation and prolonged intracellular half-life, which are key to its therapeutic efficacy. A thorough understanding of its pharmacokinetics and metabolism, as outlined in this guide, is essential for the continued development of effective antiviral strategies. The provided experimental protocols offer a foundation for further research in this area.

References

- 1. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral spectrum of GS-443902 trisodium against different virus families

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-443902, the active triphosphate form of the prodrug Remdesivir (RDV), is a potent nucleotide analog with a broad spectrum of antiviral activity against numerous RNA viruses. This technical guide provides a comprehensive overview of the antiviral profile of GS-443902 trisodium, detailing its mechanism of action, in vitro efficacy against various virus families, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

GS-443902 is a C-adenosine nucleoside triphosphate analog that functions as a direct-acting antiviral agent.[1] It is the pharmacologically active metabolite of the prodrug Remdesivir, which has gained significant attention for its therapeutic potential against severe viral infections, most notably COVID-19.[1] The trisodium salt form of GS-443902 is often used in research settings for its stability. This document will focus on the intrinsic antiviral activity of GS-443902 against a range of RNA virus families.

Mechanism of Action

GS-443902 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[1] The mechanism can be summarized in the following key steps:

-

Cellular Uptake and Activation: The parent prodrug, Remdesivir, efficiently enters host cells.

-

Metabolic Conversion: Inside the cell, Remdesivir undergoes a series of enzymatic reactions, including hydrolysis by esterases and phosphorylation by host kinases, to be converted into the active triphosphate form, GS-443902.

-

Competition with ATP: As an adenosine nucleotide analog, GS-443902 mimics adenosine triphosphate (ATP) and competes with it for incorporation into the nascent viral RNA chain by the viral RdRp.

-

Delayed Chain Termination: Upon incorporation into the viral RNA, GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis. This delayed termination is a key feature of its mechanism, allowing it to evade the proofreading activity of some viral exonucleases.

Figure 1: Metabolic activation of Remdesivir to GS-443902 and its mechanism of action.

Antiviral Spectrum and Efficacy

GS-443902 has demonstrated a broad and potent antiviral activity against a wide range of RNA viruses. The following tables summarize the in vitro efficacy data, including 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and 50% inhibitory concentration (IC50) values, against various virus families.

Coronaviridae

GS-443902 exhibits potent activity against a diverse array of coronaviruses, including those responsible for significant human diseases.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Assay Type | Reference |

| SARS-CoV-2 | Vero E6 | 0.48 | >10 | Virus Yield Reduction | [2] |

| SARS-CoV | Vero E6 | 0.18 | >10 | Virus Yield Reduction | [2] |

| MERS-CoV | Vero E6 | 0.86 | >10 | Virus Yield Reduction | [2] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | >10 | CPE Reduction | [2] |

Filoviridae

The development of Remdesivir was initially spurred by its activity against filoviruses, and GS-443902 maintains this potent inhibitory profile.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Assay Type | Reference |

| Ebola Virus (EBOV) | Vero E6 | 0.07 | >10 | Plaque Reduction | [3] |

| Marburg Virus (MARV) | Vero E6 | 0.06 | >10 | Plaque Reduction | [3] |

Paramyxoviridae and Pneumoviridae

GS-443902 demonstrates significant activity against members of the Paramyxoviridae and Pneumoviridae families, which include common respiratory pathogens.

| Virus | Family | Cell Line | IC50 (µM) | Assay Type | Reference |

| Respiratory Syncytial Virus (RSV) | Pneumoviridae | HEp-2 | 1.1 | RdRp Inhibition | [4] |

| Human Parainfluenza Virus 3 (HPIV-3) | Paramyxoviridae | LLC-MK2 | - | CPE Reduction | [3] |

| Measles Virus (MeV) | Paramyxoviridae | Vero | - | CPE Reduction | [3] |

| Mumps Virus (MuV) | Paramyxoviridae | Vero | - | CPE Reduction | [3] |

Flaviviridae

GS-443902 has shown inhibitory activity against certain members of the Flaviviridae family.

| Virus | Cell Line | IC50 (µM) | Assay Type | Reference |

| Hepatitis C Virus (HCV) | Huh-7 | 5 | RdRp Inhibition | [4] |

| Yellow Fever Virus (YFV) | Vero | - | CPE Reduction | [3] |

Other Virus Families

The activity of GS-443902 has been investigated against other RNA virus families with varying results.

| Virus Family | Virus | Activity | Reference |

| Arenaviridae | Lassa Virus (LASV) | Moderate | [3] |

| Bunyavirales | Rift Valley Fever Virus (RVFV) | Moderate | [3] |

| Picornaviridae | Enteroviruses | Limited to no activity | [5] |

| Togaviridae | Chikungunya Virus (CHIKV) | Limited to no activity | [6] |

Experimental Protocols

The following are generalized protocols for common in vitro antiviral assays used to determine the efficacy of compounds like GS-443902. Specific parameters such as cell lines, virus strains, and incubation times should be optimized for each virus-drug combination.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Figure 2: General workflow for a Cytopathic Effect (CPE) reduction assay.

Materials:

-

Susceptible host cell line (e.g., Vero E6 for Coronaviruses)[7]

-

Virus stock of known titer

-

This compound

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Staining solution (e.g., Crystal Violet or Neutral Red)

-

Plate reader

Procedure:

-

Seed a 96-well plate with host cells and incubate overnight to form a monolayer.[8]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a pre-determined multiplicity of infection (MOI) of the virus.[9] Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plate until significant CPE is observed in the virus control wells (typically 48-72 hours).[9]

-

Fix and stain the cells with a viability dye.

-

Elute the dye and measure the absorbance using a plate reader.

-

Calculate the EC50 (the concentration of compound that protects 50% of cells from CPE) and CC50 (the concentration of compound that reduces cell viability by 50% in uninfected cells) values.[10]

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Materials:

-

Susceptible host cell line

-

Virus stock

-

This compound

-

6- or 12-well cell culture plates

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Seed plates with host cells to form a confluent monolayer.[11]

-

Prepare serial dilutions of the virus and incubate with a fixed concentration of this compound for 1-2 hours.

-

Infect the cell monolayers with the virus-compound mixture.[11]

-

After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread to adjacent cells.[12]

-

Incubate until distinct plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.[13]

-

Calculate the percentage of plaque reduction compared to the virus-only control to determine the IC50 value.[13]

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

-

Susceptible host cell line

-

Virus stock

-

This compound

-

Cell culture plates or flasks

Procedure: